molecular formula C12H16N2S2 B15053333 5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol

Katalognummer: B15053333
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: VTCTUUOVXICMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidinesThe presence of a thiol group in the structure provides additional opportunities for further functionalization and the ability to influence oxidative processes in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol can be achieved through various cyclization processes. One common method involves the [3+3], [4+2], or [5+1] cyclization reactions. These reactions typically involve the condensation of appropriate starting materials under specific conditions to form the desired thienopyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated systems to ensure consistent quality and yield. The specific conditions and reagents used in industrial settings can vary, but they generally aim to optimize the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can interact with oxidative stress pathways, influencing the redox state of cells. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group, which provides additional opportunities for functionalization and interaction with biological systems.

Eigenschaften

Molekularformel

C12H16N2S2

Molekulargewicht

252.4 g/mol

IUPAC-Name

5-ethyl-6-methyl-2-propyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C12H16N2S2/c1-4-6-9-13-11(15)10-8(5-2)7(3)16-12(10)14-9/h4-6H2,1-3H3,(H,13,14,15)

InChI-Schlüssel

VTCTUUOVXICMJL-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC2=C(C(=C(S2)C)CC)C(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.